(S)-6-(sec-butyl)-3-ethyl-4-hydroxy-2H-pyran-2-one is a natural product found in Streptomyces albidoflavus, Streptomyces ambofaciens, and Streptomyces coelicolor with data available.

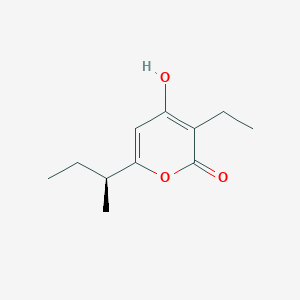

(S)-6-(sec-butyl)-3-ethyl-4-hydroxy-2H-pyran-2-one

CAS No.:

Cat. No.: VC16579057

Molecular Formula: C11H16O3

Molecular Weight: 196.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16O3 |

|---|---|

| Molecular Weight | 196.24 g/mol |

| IUPAC Name | 6-[(2S)-butan-2-yl]-3-ethyl-4-hydroxypyran-2-one |

| Standard InChI | InChI=1S/C11H16O3/c1-4-7(3)10-6-9(12)8(5-2)11(13)14-10/h6-7,12H,4-5H2,1-3H3/t7-/m0/s1 |

| Standard InChI Key | NPQKQKITPJTEBK-ZETCQYMHSA-N |

| Isomeric SMILES | CCC1=C(C=C(OC1=O)[C@@H](C)CC)O |

| Canonical SMILES | CCC1=C(C=C(OC1=O)C(C)CC)O |

Introduction

Chemical Structure and Physicochemical Properties

Structural Elucidation

The IUPAC name of this compound, 6-[(2S)-butan-2-yl]-3-ethyl-4-hydroxypyran-2-one, reflects its stereochemistry and substitution pattern. The pyranone ring system features a hydroxyl group at position 4, an ethyl group at position 3, and an (S)-configured sec-butyl group at position 6 . Key spectral data include:

The compound’s planar structure was confirmed via nuclear magnetic resonance (NMR) and mass spectrometry (MS), with characteristic signals for the hydroxyl proton ( 5.98, s) and sec-butyl side chain .

Computed and Experimental Properties

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 196.24 g/mol | PubChem |

| XLogP3 | 2.4 | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Rotatable Bonds | 3 | PubChem |

| Solubility | Soluble in DMSO, ethanol | Cayman Chemical |

The moderate hydrophobicity (XLogP3 = 2.4) suggests favorable membrane permeability, aligning with its biological activity in microbial systems .

Biosynthesis and Natural Occurrence

Biosynthetic Pathway

Germicidin A is synthesized via the polyketide type III pathway in Streptomyces species. The enzyme germicidin synthase (Gcs) catalyzes the condensation of acetyl-CoA and malonyl-CoA units, followed by cyclization and stereospecific alkylation to form the sec-butyl moiety . This pathway is tightly regulated, with germicidin A acting as an autoregulator to prevent premature spore germination in producer organisms .

Natural Sources

The compound has been isolated from:

Marine sediments and soil samples are common isolation sources, with optimal production observed in glucose-yeast extract-malt extract (GYM) liquid cultures .

Biological Activities and Mechanisms

Autoregulative Spore Germination Inhibition

Germicidin A exhibits reversible inhibition of spore germination in Streptomyces at picomolar concentrations (IC50 = 200 pM) . This autoregulative mechanism prevents overcrowding by delaying germination until environmental conditions favor growth. The compound targets hyphal elongation machinery, possibly via interference with calcium signaling or ATPase activity .

Antioxidant Activity

In Streptomyces sp. SCS525, Germicidin A demonstrated potent radical-scavenging activity:

The ABTS assay revealed superior activity compared to ascorbic acid, highlighting its potential as a natural antioxidant .

Enzymatic Inhibition

At micromolar concentrations, Germicidin A inhibits porcine Na+/K+-ATPase (ID50 = 100 μM), suggesting interactions with ion transport systems . This activity may underpin its phytotoxic effects, such as inhibition of Lepidium sativum (cress) germination .

Pharmacological and Agricultural Applications

Agricultural Uses

The compound’s spore germination inhibition could be harnessed for:

-

Biofilm prevention in irrigation systems

-

Delayed seed germination to synchronize crop growth

Field trials are needed to assess efficacy under real-world conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume